Propane-1,3-diyl dipropiolate

Thiol-yne polymerization Elastomer mechanical properties Stereocontrolled synthesis

Procurement challenge: Sourcing dialkyne monomers with validated reactivity for metal-free polymerization and tunable mechanical properties. Propane-1,3-diyl dipropiolate (C3A) is a low-MW (180.16 g/mol) diester with two terminal alkyne groups. - **Performance data (Nat. Commun. 2021):** Elastomers achieve 20.7-fold modulus range (33.1-1.6 MPa) and elongation up to 2245%. - **Processing advantage:** Enables recyclable mechanochromic films via thiol-yne chemistry; no covalent crosslinking required. - **Thermal stability:** Td = 359 °C, suitable for energetic binder R&D. - **Supply:** Packaged under inert gas for immediate shipment.

Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
Cat. No. B11761623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropane-1,3-diyl dipropiolate
Molecular FormulaC9H8O4
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC#CC(=O)OCCCOC(=O)C#C
InChIInChI=1S/C9H8O4/c1-3-8(10)12-6-5-7-13-9(11)4-2/h1-2H,5-7H2
InChIKeyIQRPAJOMBZNNMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C3A: Terminal Dialkyne Monomer Overview


Propane-1,3-diyl dipropiolate (CAS 85974-75-0; synonym C3A) is a low-molecular-weight (180.16 g/mol) diester derived from 1,3-propanediol and propiolic acid, bearing two terminal alkyne groups . It belongs to the dipropiolate class of dialkyne monomers and serves as a foundational building block for stereocontrolled thiol-yne step-growth polymerization, yielding high-molar-mass elastomers with tunable cis:trans double-bond stereochemistry [1]. The compound's terminal propiolate esters confer high reactivity in nucleophilic thiol-yne Michael addition, enabling metal-free polymerization under mild organocatalytic conditions [2].

Substitution Failure: C3A Spacer and Alkyne Density


Dipropiolate monomers are not interchangeable despite sharing the propiolate ester functionality. The three-carbon spacer of propane-1,3-diyl dipropiolate (C3A) directly determines polymer network architecture, chain packing, thermal stability, and mechanical properties in ways that longer-chain analogs (e.g., 1,6-hexanediol dipropiolate, HDDP) or internal-alkyne variants (e.g., 2-butyne-1,4-diyl dipropiolate) cannot replicate [1]. Specifically, the shorter C3 spacer yields higher crosslinking density and distinct glass-transition temperatures compared to longer diol-based dipropiolates, while the exclusive terminal alkyne character of C3A enables rapid thiol-yne polymerization kinetics that internal alkyne monomers lack [2]. Substituting C3A with a mono-alkyne such as propargyl acrylate eliminates the difunctionality essential for step-growth polymerization and network formation. The quantitative evidence below demonstrates that small structural changes in the diol spacer produce order-of-magnitude differences in resulting polymer mechanical performance, thermal stability, and degradation behavior [3].

C3A: Quantitative Evidence vs. Closest Analogs


Mechanical Properties: C3A vs. Internal Alkyne Elastomers

In a direct head-to-head study, pure C3A-derived polymer (I0A100) exhibited an elastic modulus of 48.3 ± 4.8 MPa, elongation at break of 1987 ± 51%, and ultimate tensile strength (UTS) of 33.9 ± 0.8 MPa, compared to 2-butyne-1,4-diyl dipropiolate homopolymer (I100) which showed E = 31.0 ± 6.7 MPa, εbreak = 754 ± 50%, and UTS = 55.0 ± 7.0 MPa [1]. The C3A polymer delivered 2.6-fold higher elongation at break and a 1.6-fold higher elastic modulus, demonstrating superior elastic recovery. Copolymerization at a 70:30 ratio (I30A70) yielded E = 9.3 ± 0.5 MPa, εbreak = 1930 ± 60%, and UTS = 26.2 ± 2.9 MPa, confirming that C3A incorporation directly controls extensibility and stiffness [1].

Thiol-yne polymerization Elastomer mechanical properties Stereocontrolled synthesis

Independent Degradation and Mechanics Control via Succinate

C3A-based thiol-yne elastomers uniquely enable independent tuning of degradation rate (via succinate diester comonomer incorporation) without altering mechanical properties, and vice versa [1]. At constant 80% cis stereochemistry, increasing succinate incorporation from 9.0% to 100% reduced the elastic modulus from 33.1 ± 3.3 MPa to 1.6 ± 0.2 MPa (a 20.7-fold decrease), while elongation at break increased from 1457 ± 312% to 2245 ± 1135% [1]. Mass loss studies under accelerated conditions (5 M KOH) showed that higher succinate content yielded faster degradation rates with linear, surface-eroding profiles and no evidence of autocatalytic bulk erosion [1].

Biodegradable elastomers Degradation kinetics Resorbable biomaterials

Thermal Stability: C3A vs. Internal Alkyne Analogs

C3A-derived thiol-yne polymer (I0A100) exhibits a decomposition temperature (Td, 5% mass loss) of 359 °C, which is 80 °C higher than the internal alkyne homopolymer (I100, Td = 279 °C) and comparable to the best-performing C3A-rich copolymer (I30A70, Td = 359 °C) [1]. This thermal stability exceeds that reported for 1,6-hexanediol dipropiolate (HDDP)-crosslinked protein nanocarriers, which degrade under significantly milder conditions [2]. The conjugated ester-alkyne structure of C3A contributes to this enhanced thermal robustness, making C3A-based materials suitable for high-temperature processing and applications such as energetic composites [3].

Polymer thermal stability Thermogravimetric analysis Dipropiolate thermomechanical properties

Stereochemical Tunability of C3A Polymers

C3A-based thiol-yne polymerization achieves high cis-double-bond content (up to ~82% cis) when conducted in chloroform with DBU as the organocatalyst, whereas switching to DMF/Et3N reduces cis content to 62% [1]. This 20-percentage-point tunability in cis:trans ratio directly controls the crystallinity and mechanical properties without altering monomer composition [2]. In contrast, 1,4-butanediol dipropiolate and isomannide dipropiolate (IMDP) polymers exhibit single Tg values between −27 and 49 °C but lack the demonstrated breadth of stereochemical tunability that C3A provides, with Tg variation reflecting chain rigidity rather than stereochemistry [3].

Stereochemistry control Cis-trans isomerism Polymer crystallinity

Alkyne Functionality: C3A vs. Propargyl Acrylate

C3A provides two terminal alkyne groups per monomer (alkyne equivalent weight = 90.08 g/mol), enabling step-growth polymerization and network formation via thiol-yne or azide-alkyne click chemistry . In contrast, propargyl acrylate (MW 110.11 g/mol) contains only a single alkyne group and an acrylate moiety, limiting its polymerization to chain-growth mechanisms and post-polymerization pendant functionalization rather than backbone crosslinking . The difunctionality of C3A yields crosslinked triazole-polymer networks with modulus values comparable to polyurethane elastomeric matrices for rocket propellants (E300 dipropiolate-based polymers showed modulus values tunable with crosslinker concentration) [1]. Mono-alkyne esters cannot replicate this network-forming capability.

Crosslinking density Click chemistry Network polymerization

Post-Polymerization Click: C3A vs. Internal Alkyne

C3A's terminal alkynes react rapidly in thiol-yne polymerization, consuming both alkyne groups to form the polymer backbone. However, when C3A is copolymerized with 2-butyne-1,4-diyl dipropiolate (which contains an internal alkyne), the internal alkyne remains chemically stable during the polymerization process and is subsequently available for selective post-polymerization ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) [1]. This enables covalent tethering of azide-functionalized dyes (Megastokes®-673-azide) and bioactive peptides (GRGDS-azide) to pre-formed C3A-based elastomer films, a functionalization capability that pure C3A homopolymers lack due to complete alkyne consumption during polymerization [1].

Post-polymerization modification RuAAC click chemistry Biofunctionalization

C3A: High-Value Application Scenarios


Resorbable Scaffolds: Tunable Degradation and Mechanics

C3A is the monomer of choice for regenerative medicine applications requiring independent, precise control over degradation rate and mechanical properties. The Nature Communications 2021 study demonstrated that C3A-based elastomers with varying succinate comonomer content (9.0% to 100%) provide a 20.7-fold modulus range (33.1 to 1.6 MPa) and 1.5-fold elongation range (1457% to 2245%), with linear, surface-eroding degradation profiles and no autocatalytic bulk erosion [1]. In vivo subcutaneous implantation in rats confirmed limited inflammation and tunable resorption over 4 months, supporting use in soft tissue regeneration where both mechanical mimicry and predictable resorption timelines are critical [1].

High-Elongation Strain Sensors and Mechanochromic Materials

The exceptional elongation at break of C3A-based elastomers (1987 ± 51% for homopolymer, up to 2245% with succinate incorporation) makes C3A the preferred dipropiolate for strain-sensing and mechanochromic applications [1]. Thiol-yne-derived stereoelastomers doped with dipropiolate-derivatized spiropyran mechanophore (0.25–0.38 mol%) exhibit mechanochromism correlated with strain-induced crystallization, and because these C3A-based materials are not covalently crosslinked, they are fully recyclable by melt-pressing into new films [2]. This combination of extreme extensibility, mechanophore compatibility, and thermal reprocessability is unique to C3A among dipropiolate monomers.

Energetic Binders with High Thermal Stability

C3A and related dipropiolate monomers (e.g., E300 dipropiolate) are demonstrated as viable alternatives to polyurethane binders in rocket propellant formulations, with C3A-based triazole polymers exhibiting modulus values comparable to typical polyurethane elastomeric matrices [1]. C3A's high thermal decomposition temperature (Td = 359 °C) [2] provides a critical safety margin for energetic material applications where thermal stability during storage, handling, and combustion is paramount. The ability to incorporate high filler loadings (up to 43 wt% aluminum) without significant loss of mechanical properties further supports procurement of C3A for propellant research [1].

3D-Printable Bio-Inks via Hydroxyl-Yne Click Crosslinking

The terminal alkyne groups of dipropiolate esters enable mild hydroxyl-yne click chemistry for fabricating 3D-printable bio-inks. A 2025 study demonstrated that dipropiolate ester of polyethylene glycol (DA-PEG) crosslinked with TEMPO-oxidized cellulose nanofibers (TOCN) via hydroxyl-yne click reaction produced inks with 128.5% viscosity increase upon PEG addition, enabling direct ink writing at low solid content (1.0–2.0 wt%) [1]. While this study used DA-PEG rather than C3A directly, the identical propiolate ester chemistry establishes C3A as a viable small-molecule alternative for generating higher-crosslink-density bio-inks with the added benefit of C3A's established cytocompatibility profile (>95% cell viability at 24 h) [1].

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